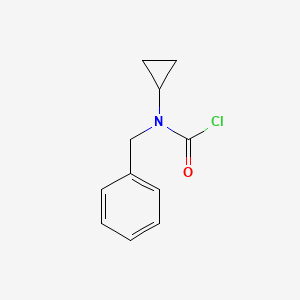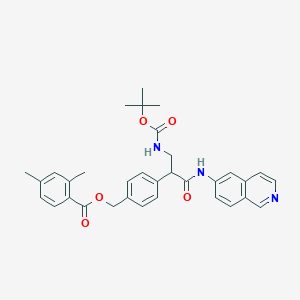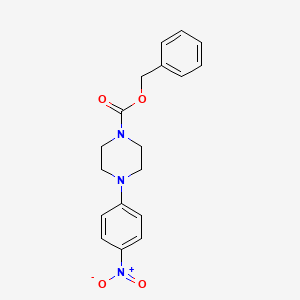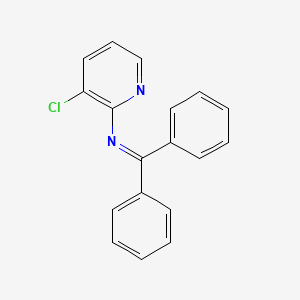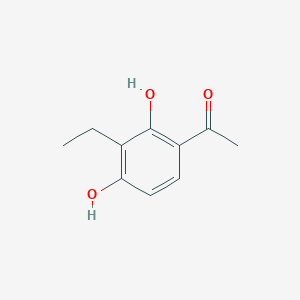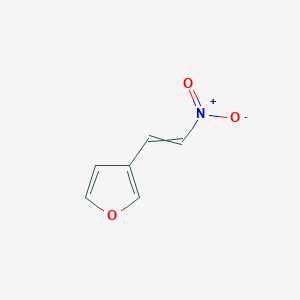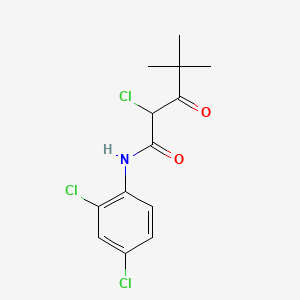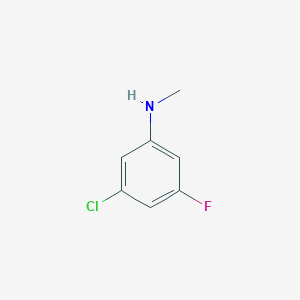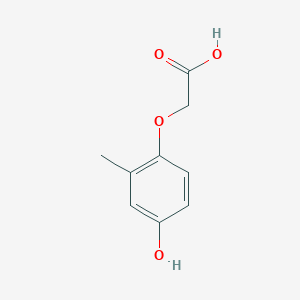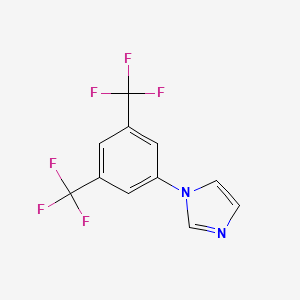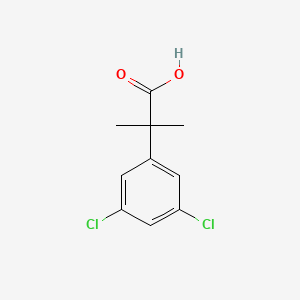
2-(3,5-Dichlorophenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichlorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of propionic acid, where the hydrogen atoms on the phenyl ring are substituted by chlorine atoms at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-2-methylpropanoic acid typically involves the chlorination of 2-methyl-propionic acid followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The overall reaction can be summarized as follows:
Chlorination: 2-methyl-propionic acid is treated with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the desired positions on the phenyl ring.
Friedel-Crafts Acylation: The chlorinated intermediate undergoes acylation with an appropriate acyl chloride in the presence of AlCl3 to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or distillation are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dichlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(3,5-Dichlorophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dichloro-phenyl)-benzoxazole-6-carboxylic acid: This compound shares a similar phenyl ring structure with chlorine substitutions but has a different functional group.
3,4-Dichloro-5-hydroxy-2(5H)-furanone: Another compound with chlorine substitutions on a different ring structure.
Uniqueness
2-(3,5-Dichlorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10Cl2O2 |
|---|---|
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
2-(3,5-dichlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)6-3-7(11)5-8(12)4-6/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
ROCPJVPEURDFOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
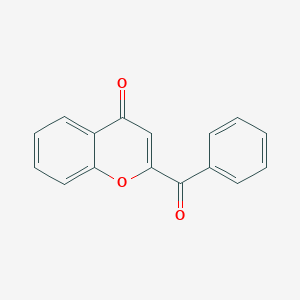
![3-(2-Fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B8705447.png)
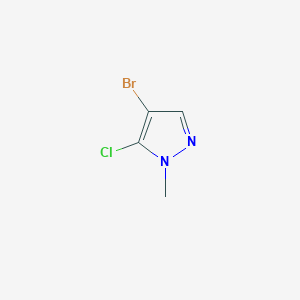
![6-(4-Aminophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8705457.png)
